molecular formula C8H6Br2O B1590023 1-(3,4-Dibromophenyl)ethanone CAS No. 3114-30-5

1-(3,4-Dibromophenyl)ethanone

Cat. No. B1590023
CAS RN: 3114-30-5
M. Wt: 277.94 g/mol
InChI Key: GYWFVNMZKBLMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dibromophenyl)ethanone is a chemical compound that is widely used in scientific research. It is an organic compound that is used in the synthesis of various compounds. The compound is also known as DPE and is used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

Fluorescent Probes in Biological Systems

1-(2-Hydroxyphenyl)ethanone, a derivative of 1-(3,4-Dibromophenyl)ethanone, is used in creating a BODIPY-based fluorescent probe for hydrogen sulfide (H2S) detection. This probe demonstrates high selectivity and sensitivity, enabling its use in studying HS− in biological systems like HCT-116 and CT-26 cells (Fang et al., 2019).

Phase Equilibrium in Chemical Engineering

Research on the phase equilibrium of 1-(3-nitrophenyl)ethanone, similar to 1-(3,4-Dibromophenyl)ethanone, in different solvents has significant implications in chemical engineering. The ternary phase diagrams developed for these compounds are vital for efficient separation processes in the chemical industry (Li et al., 2019).

Synthesis of Phenylpiperazine Derivatives

Electrochemical methods have been used to synthesize new phenylpiperazine derivatives, starting from compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. These methods offer environmentally friendly, efficient alternatives for creating novel compounds in aqueous solutions (Nematollahi & Amani, 2011).

Mannich Reaction in Organic Synthesis

Mannich bases of 4-hydroxyacetophenone, a compound related to 1-(3,4-Dibromophenyl)ethanone, have been synthesized using microwave-assisted techniques. This environmentally benign method highlights the potential of using acetophenone derivatives in developing new organic synthesis routes (Aljohani et al., 2019).

Molecular Structure Analysis

Studies on the molecular structure, like those involving manganese(II) and zinc(II) complexes with 1-(2-{[(E)-3,5-dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, provide insights into coordination chemistry and material science. Such research helps in understanding the bonding and electronic properties of these complexes (Chai et al., 2017).

Degradation of Lignin Model Compounds

The degradation mechanisms of phenolic beta-1 lignin substructure model compounds, related to 1-(3,5-dimethoxy-4-hydroxyphenyl)ethanone, are important for understanding and improving the biodegradation processes of lignin in wood and other plant materials (Kawai et al., 1988).

properties

IUPAC Name

1-(3,4-dibromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWFVNMZKBLMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495045
Record name 1-(3,4-Dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dibromophenyl)ethanone

CAS RN

3114-30-5
Record name 1-(3,4-Dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dibromophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dibromophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dibromophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dibromophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dibromophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dibromophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.